Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride
Description
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride is a rigid, strained bicyclic compound featuring a carboximidamide (-C(=NH)NH$_2$) functional group at the bridgehead position. The hydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-5(8)6-1-4(2-6)3-6;/h4H,1-3H2,(H3,7,8);1H |
InChI Key |
ZGVVTEAPQMBQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Functionalization: Post-synthesis functionalization is often required to introduce the carboxamidine group.
Industrial production methods for bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride are still under development, but scalable synthetic routes are being explored to meet the growing demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride has been identified as a promising scaffold in drug discovery:
- Bioisosteric Replacement : It acts as a non-classical bioisostere for phenyl rings, which helps in overcoming issues related to metabolic stability and bioavailability commonly associated with traditional aromatic compounds .
- Targeted Drug Development : The compound has shown potential in developing targeted therapies by selectively binding to specific receptors or enzymes, thus reducing side effects compared to conventional drugs .
Biological Studies
The compound's structural attributes facilitate its use in biological research:
- Protein-Ligand Interactions : It serves as a valuable tool for studying interactions between proteins and ligands, which is crucial for understanding enzyme mechanisms and receptor activities .
- Therapeutic Applications : Research indicates its potential role in treating diseases by modulating biological pathways through selective inhibition of target enzymes or receptors .
Material Science
In addition to its medicinal applications, this compound has implications in material science:
- Advanced Materials Development : Its rigid structure is beneficial in creating stable polymers and nanomaterials, enhancing their mechanical properties and thermal stability .
Case Studies and Research Findings
Several studies highlight the compound's effectiveness and versatility:
- Drug Discovery Initiatives : A significant number of pharmaceutical companies have incorporated bicyclo[1.1.1]pentane derivatives into their drug discovery projects, leading to the development of novel therapeutic agents . For instance, compounds derived from this scaffold have been utilized in clinical candidates aimed at treating various conditions.
- Synthesis Optimization : Recent advancements in synthetic methodologies have allowed for the efficient production of bicyclo[1.1.1]pentane derivatives on a multi-gram scale, facilitating their application in research and commercial settings .
Comparative Analysis with Related Compounds
The following table summarizes the distinct features of this compound compared to other bicyclic compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bicyclo[2.2.2]octane | C8H12 | More flexible structure; potential for different interactions |
| Bicyclo[3.3.0]octane | C8H12 | Greater strain; used in synthetic methodologies |
| Bicyclo[4.4.0]decane | C10H16 | Larger ring system; different reactivity patterns |
| **Bicyclo[1.1.1]pentane- | Enhanced solubility and metabolic stability; suited for | |
| 1-carboximidamide hydrochloride** | medicinal applications where these properties are crucial |
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity . The pathways involved in its mechanism of action are still being studied, but it is known to affect metabolic and signaling pathways in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride to key analogs, focusing on synthesis, functional groups, and applications.
Functional Group and Reactivity
This compound :
Contains an amidine group (-C(=NH)NH$_2$), a strong base capable of hydrogen bonding and salt formation. The amidine’s basicity (pKa ~11–12) facilitates interactions with biological targets, though its synthesis route remains speculative in the absence of direct evidence.- Synthesized via Schmidt reaction (from BCP-carboxylic acid) or Hofmann rearrangement, but early methods suffered from low yields (~24%). The hydrochloride form improves water solubility, critical for medicinal chemistry applications.
- 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (CAS 2170371-90-9): Combines an amine (-NH$_2$) and carbonitrile (-C≡N) group. The nitrile’s electrophilicity enables further derivatization (e.g., hydrolysis to amides), while the amine participates in salt formation. This compound is commercially available with 98% purity, priced at €322–3,296.
Physicochemical Properties
Biological Activity
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride (BCP) represents a significant advancement in medicinal chemistry, particularly in the context of drug design and development. This compound is notable for its unique bicyclic structure, which serves as a bioisostere for traditional aromatic rings, enhancing metabolic stability and pharmacokinetic profiles.
Structure and Properties
The bicyclo[1.1.1]pentane core offers several advantages over conventional phenyl rings, including:
- Improved Metabolic Stability : The bicyclic structure reduces susceptibility to metabolic degradation, particularly amide hydrolysis, which is common in many drug candidates.
- Enhanced Solubility : Compounds featuring BCP often exhibit better solubility profiles compared to their phenyl counterparts, facilitating oral bioavailability.
- Selective Activity : BCP derivatives can demonstrate increased selectivity for specific biological targets, reducing off-target effects.
The primary biological activity of this compound is linked to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion by tumors. IDO1 inhibition has been shown to enhance anti-tumor immunity, making BCP a promising candidate in cancer therapy.
Key Findings from Research
- Potency : In cellular assays, BCP derivatives have demonstrated significant potency against IDO1, with IC50 values often in the low nanomolar range (e.g., 3.1 nM) .
- Pharmacokinetics : Studies indicate that compounds with the BCP structure exhibit favorable pharmacokinetic properties, including low clearance rates and long half-lives (e.g., t½ = 66 hours) .
- Selectivity : BCP compounds show good selectivity for IDO1 over other enzymes such as tryptophan 2,3-dioxygenase (TDO), with IC50 values exceeding 10 μM for TDO .
Table 1: Comparative Biological Activity of BCP Derivatives
| Compound | Target Enzyme | IC50 (nM) | Selectivity (TDO) |
|---|---|---|---|
| BCP-4a | IDO1 | 3.1 | >10 μM |
| BCP-sLXm | NFκB | Picomolar | N/A |
| Other BCP derivatives | Various | Varies | Varies |
In Vitro Studies
Research conducted on various BCP derivatives has shown their efficacy in modulating inflammatory responses. For instance, one study reported that a specific BCP derivative significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, highlighting its potential as an anti-inflammatory agent .
Applications in Drug Development
The incorporation of Bicyclo[1.1.1]pentane into drug formulations has led to several promising developments:
- Cancer Immunotherapy : Given its role as an IDO1 inhibitor, BCP derivatives are being explored as adjuncts to existing immunotherapies, such as checkpoint inhibitors.
- Anti-inflammatory Drugs : The ability of certain BCP compounds to modulate inflammatory pathways positions them as candidates for treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride, and how do reaction conditions impact yield and purity?
- Methodology : Synthesis typically begins with functionalization of the strained [1.1.1]propellane core. A common route involves dichlorocarbene insertion to form bicyclic intermediates, followed by imidamide group introduction via nucleophilic substitution or condensation reactions . Key variables include:
- Catalysts : Transition metals (e.g., Pd or Cu) enhance C–C bond formation efficiency .
- Light exposure : Photochemical methods improve regioselectivity in cycloaddition steps .
- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acidic conditions facilitate hydrochloride salt formation .
Q. How does the bicyclo[1.1.1]pentane scaffold act as a bioisostere for aromatic systems in medicinal chemistry?
- Mechanistic Insight : The bicyclo[1.1.1]pentane core mimics aromatic rings by occupying similar spatial volumes while reducing metabolic instability. Key advantages include:
- Reduced π-π stacking : Enhances solubility and bioavailability compared to planar aromatics .
- Rigidity : Maintains target binding affinity through constrained geometry, as demonstrated in LpPLA2 inhibitor studies .
- Methodological validation : Comparative binding assays (e.g., SPR or ITC) and X-ray crystallography confirm bioisosteric equivalence .
Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?
- Recommended protocols :
- NMR spectroscopy : - and -NMR resolve bridgehead proton splitting and confirm imidamide protonation states .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
- X-ray diffraction : Resolves strained bicyclic geometry and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during bicyclo[1.1.1]pentane derivatization?
- Strategies :
- Temperature control : Low temperatures (−78°C to 0°C) suppress polymerization of [1.1.1]propellane intermediates .
- Flow chemistry : Enables scalable synthesis with reduced byproduct formation (e.g., >90% yield reported for hydrazine derivatives) .
- Inert atmospheres : Argon or nitrogen prevents oxidative degradation of amine intermediates .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Analytical framework :
- Assay standardization : Use consistent enzyme inhibition protocols (e.g., LpPLA2 activity measured via fluorometric substrates) to reduce variability .
- SAR studies : Systematically modify substituents (e.g., fluorine or methoxy groups) to isolate steric vs. electronic effects on activity .
- Meta-analysis : Cross-reference solubility data (e.g., logP values) and pharmacokinetic profiles to contextualize discrepancies .
Q. What computational tools predict the impact of substituents on target binding affinity?
- Approaches :
- Molecular docking : Software like AutoDock Vina models interactions between bicyclic cores and enzyme active sites (e.g., METTL3 inhibition studies) .
- DFT calculations : Evaluate electronic effects of electron-withdrawing groups (e.g., trifluoromethyl) on imidamide reactivity .
- MD simulations : Track conformational stability of bicyclo[1.1.1]pentane derivatives in aqueous vs. lipid environments .
Q. How do steric effects influence the metabolic stability of bicyclo[1.1.1]pentane derivatives?
- Experimental design :
- Microsomal assays : Compare half-life () of bicyclic vs. aromatic analogs in liver microsomes .
- Isotope labeling : -tagged compounds track metabolic pathways via LC-MS .
- CYP450 inhibition studies : Identify enzymes responsible for oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
